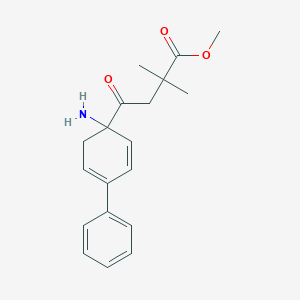

Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

Description

Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is a structurally complex organic compound featuring a biphenyl core substituted with an amino group, a ketone, and a dimethylated ester moiety.

Properties

IUPAC Name |

methyl 4-(1-amino-4-phenylcyclohexa-2,4-dien-1-yl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-18(2,17(22)23-3)13-16(21)19(20)11-9-15(10-12-19)14-7-5-4-6-8-14/h4-11H,12-13,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFFQDJAOMWDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1(CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 306.38 g/mol

Research indicates that this compound may exhibit its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and may have implications for metabolic disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of biphenyl compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of this compound against these organisms remains to be fully elucidated.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity | The compound showed varying levels of cytotoxicity against different cancer cell lines. |

| Antimicrobial Tests | Active against certain strains of bacteria with minimal inhibitory concentrations (MIC) reported around 10 µg/mL. |

| ACC Inhibition | Demonstrated IC50 values in the micromolar range indicating effective inhibition of ACC. |

Case Studies

- Anticancer Activity : A study highlighted that this compound exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics .

- Metabolic Effects : In metabolic studies involving animal models, the compound was associated with reduced triglyceride levels and improved insulin sensitivity, suggesting potential applications in treating obesity-related disorders .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Efficacy : Testing the efficacy and safety in animal models to establish therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in molecular composition and functional groups among the target compound and related molecules:

Key Observations:

- Electronic Effects: The amino group in the target compound donates electrons, enhancing solubility in polar solvents compared to electron-withdrawing substituents like chloro () or bromo ().

- Steric Hindrance : The 2,2-dimethyl groups in the target compound may reduce hydrolysis rates of the ester compared to less hindered analogs.

- Stability : Hemiaminals () decompose in DMSO, but esters like the target compound and the bromophenyl derivative () are more stable, particularly in crystalline states.

Stability and Reactivity

- Solution Stability : Hemiaminals decompose in DMSO at room temperature due to their labile N–O bonds . In contrast, esters (e.g., the target compound and ’s bromophenyl derivative) exhibit greater stability, though ester hydrolysis under acidic/basic conditions remains a consideration.

- Solid-State Stability : Crystalline bromophenyl esters () and biphenyl derivatives () demonstrate robustness, suggesting similar behavior for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.